molecular formula C15H13N5O2S B11391208 1-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391208
M. Wt: 327.4 g/mol
InChI Key: QHOBARSJNJWOPC-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

    Pyridazine Ring Formation: The pyridazine ring can be synthesized by reacting appropriate hydrazine derivatives with diketones or other suitable reagents.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyridazine rings under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activity. The presence of the thiadiazole and pyridazine rings, along with the specific substituents, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C15H13N5O2S/c1-9-3-5-11(6-4-9)20-8-7-12(21)13(19-20)14(22)16-15-18-17-10(2)23-15/h3-8H,1-2H3,(H,16,18,22)

InChI Key

QHOBARSJNJWOPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C

Origin of Product

United States

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